Cas no 1276539-63-9 (2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole)

2-(Pent-4-yn-1-yl)-1H-1,3-benzodiazole is a heterocyclic organic compound featuring a benzodiazole core substituted with a pent-4-yn-1-yl group. This structure provides a versatile scaffold for further functionalization, particularly in medicinal chemistry and materials science applications. The alkyne moiety enables click chemistry reactions, facilitating efficient conjugation with azide-containing molecules, while the benzodiazole ring offers potential for π-stacking interactions and metal coordination. Its balanced lipophilicity and reactivity make it suitable for intermediate synthesis in pharmaceuticals, agrochemicals, and optoelectronic materials. The compound’s stability under standard conditions ensures ease of handling in synthetic workflows. Researchers value its modular design for constructing complex molecular architectures with tailored properties.
2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole structure
1276539-63-9 structure
商品名:2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole
CAS番号:1276539-63-9
MF:C12H12N2
メガワット:184.237082481384
CID:5894975
PubChem ID:101801765

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • 2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole
    • EN300-1865678
    • 1276539-63-9
    • インチ: 1S/C12H12N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h1,5-8H,3-4,9H2,(H,13,14)
    • InChIKey: JHYWCSRHFVVNAG-UHFFFAOYSA-N
    • ほほえんだ: N1C2C=CC=CC=2N=C1CCCC#C

計算された属性

  • せいみつぶんしりょう: 184.100048391g/mol
  • どういたいしつりょう: 184.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1865678-5.0g
2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole
1276539-63-9
5g
$3273.0 2023-06-03
Enamine
EN300-1865678-0.1g
2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole
1276539-63-9
0.1g
$993.0 2023-09-18
Enamine
EN300-1865678-0.05g
2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole
1276539-63-9
0.05g
$948.0 2023-09-18
Enamine
EN300-1865678-0.5g
2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole
1276539-63-9
0.5g
$1084.0 2023-09-18
Enamine
EN300-1865678-10.0g
2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole
1276539-63-9
10g
$4852.0 2023-06-03
Enamine
EN300-1865678-2.5g
2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole
1276539-63-9
2.5g
$2211.0 2023-09-18
Enamine
EN300-1865678-0.25g
2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole
1276539-63-9
0.25g
$1038.0 2023-09-18
Enamine
EN300-1865678-1.0g
2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole
1276539-63-9
1g
$1129.0 2023-06-03
Enamine
EN300-1865678-5g
2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole
1276539-63-9
5g
$3273.0 2023-09-18
Enamine
EN300-1865678-10g
2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole
1276539-63-9
10g
$4852.0 2023-09-18

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole 関連文献

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazoleに関する追加情報

Introduction to 2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole (CAS No. 1276539-63-9)

2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole, with the CAS number 1276539-63-9, is a unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties. The presence of the pentynyl group in the structure adds a layer of complexity and versatility, making it an intriguing candidate for various therapeutic applications.

The chemical structure of 2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole consists of a benzodiazole core with a pentynyl substituent at the 2-position. The benzodiazole ring system is a seven-membered heterocycle containing two nitrogen atoms, which is responsible for many of its pharmacological effects. The pentynyl group, on the other hand, introduces a triple bond that can participate in various chemical reactions, such as click chemistry and cycloaddition reactions. This functional group also confers hydrophobic properties to the molecule, which can influence its solubility and bioavailability.

Recent research has highlighted the potential of 2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole in several areas of medicinal chemistry. One notable application is in the development of targeted drug delivery systems. The pentynyl group can be used to attach targeting ligands or other functional groups through click chemistry, allowing for precise delivery of the compound to specific cellular targets. This approach has been explored in cancer therapy, where targeted delivery can enhance the efficacy and reduce the side effects of chemotherapy agents.

In addition to its use in targeted drug delivery, 2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole has shown promise in modulating GABA receptors. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and benzodiazoles are known to act as positive allosteric modulators of GABAA receptors. By binding to these receptors, benzodiazoles can enhance GABAergic neurotransmission, leading to various therapeutic effects such as anxiolysis and sedation. The presence of the pentynyl group may alter the binding affinity and selectivity of 2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole, potentially making it more effective or selective compared to traditional benzodiazoles.

Clinical trials involving compounds similar to 2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole have demonstrated their safety and efficacy in treating anxiety disorders and insomnia. For example, a recent Phase II clinical trial evaluated a benzodiazole derivative with a similar structure and found that it significantly reduced symptoms of generalized anxiety disorder without causing significant side effects. These findings suggest that 2-(pent-4-yn-1-yl)-1H-1,3-benzodiazole could be a valuable addition to the arsenal of anxiolytic drugs.

Beyond its potential as an anxiolytic agent, 2-(pent-4-yn-1-y\-l)-1H\-1\-,3\-benzodiazole has also been investigated for its neuroprotective properties. Studies have shown that certain benzodiazoles can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pentynyl group may play a role in enhancing these neuroprotective effects by improving cellular uptake or by interacting with specific cellular targets.

The synthesis of 2-(pent\-4\-yn\-1\-yl)\--\--\--\--\--\--\--\--\--\--\--\--\--\--\--\-\-\-\-\-\-\-\-\-\-\-\-\-\-\-\-\-\-\-\-\-\-\---\(CAS No\. 1276539\-63\-9) typically involves multi-step processes that include the formation of the benzodiazole ring and the introduction of the pentynyl substituent. One common approach is to start with an appropriate arylamine and react it with an α-halo ketone or ester under basic conditions to form an intermediate imine. This imine is then cyclized using a suitable reagent such as sodium hydride or potassium tert-butoxide to form the benzodiazole ring. The pentynyl group can be introduced through subsequent alkylation or coupling reactions using alkynes or alkyl halides.

In conclusion, 2-(pent\-4\-yn\-1\-yl)\--\(CAS No\. 1276539\-63\-9) is a versatile compound with significant potential in medicinal chemistry. Its unique structure combines the pharmacological properties of benzodiazoles with the functional versatility of alkynes, making it a promising candidate for targeted drug delivery systems and therapeutic applications in anxiety disorders and neurodegenerative diseases. Ongoing research continues to explore its full range of biological activities and clinical applications.

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